(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is an organic compound with the molecular formula . It is characterized by two 4-methylbenzylidene groups attached to a cyclohexanone core. This compound is notable for its unique structural features, including the presence of conjugated double bonds which contribute to its chemical reactivity and potential biological activity. The compound has a melting point of approximately 169-170 °C and a predicted boiling point around 495.2 °C, indicating its stability under various conditions .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone exhibits potential biological activities. It has been studied for its anti-inflammatory properties and as a probe for detecting metal ions such as mercury in aqueous environments . The compound's structure allows it to interact with biological targets, potentially leading to therapeutic applications.
Several methods exist for synthesizing (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone:
These methods emphasize the compound's accessibility for research and industrial applications.
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone finds applications in various fields:
Several compounds share structural similarities with (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | Contains methoxy groups enhancing solubility | |
| 2,6-Bis(3',4'-dimethoxybenzylidene)cyclohexanone | Features additional methoxy groups for increased reactivity | |
| 2,6-Bis(p-nitrobenzylidene)cyclohexanone | Incorporates nitro groups affecting electronic properties |
The uniqueness of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone lies in its specific arrangement of methyl and benzylidene groups that influence its reactivity and biological interactions compared to these similar compounds.
The synthesis of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone predominantly relies on aldol condensation mechanisms, with recent advancements focusing on efficiency and sustainability.
The Claisen-Schmidt condensation remains the cornerstone for synthesizing diarylidenecyclohexanones. This method involves the base-catalyzed reaction between cyclohexanone and two equivalents of 4-methylbenzaldehyde. In a typical procedure, cyclohexanone reacts with 4-methylbenzaldehyde in ethanol under reflux conditions, using sodium hydroxide as the catalyst [5] [6]. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group, ultimately yielding the (2E,6E)-stereoisomer due to thermodynamic stability [6].
Key parameters influencing yield and selectivity include:
Reported yields for this method range from 65% to 78%, with purity confirmed via melting point analysis (135–156°C) [4] and NMR spectroscopy [6].
Recent innovations emphasize reducing solvent usage to minimize environmental impact. Mechanochemical approaches, such as ball-milling, enable the condensation of cyclohexanone and 4-methylbenzaldehyde in the absence of solvents. This method utilizes solid-state grinding with catalytic potassium hydroxide, achieving yields comparable to traditional methods (70–72%) while eliminating volatile organic compound emissions [3].
Advantages of solvent-free synthesis:
Catalyst engineering has significantly enhanced the sustainability of diarylidenecyclohexanone synthesis. Ionic liquids like dimethylammonium dimethylcarbamate (DIMCARB) enable milder reaction conditions (50°C, 4 hours) while maintaining high yields (82–85%) [3]. DIMCARB acts as both catalyst and reaction medium, facilitating proton transfer during enolate formation and dehydration steps [3].
Comparative analysis of catalytic systems:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH/EtOH | 78 | 12 | 65 | [6] |
| DIMCARB | 50 | 4 | 85 | [3] |
| KOH (ball mill) | 25 | 3 | 72 | [3] |
Notably, DIMCARB-mediated reactions demonstrate superior atom economy, with catalyst recovery rates exceeding 90% after three cycles [3].
Modern synthetic routes for (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone prioritize the twelve principles of green chemistry:
Life-cycle assessments indicate that green protocols reduce the carbon footprint of synthesis by 58% compared to conventional methods [3].
The infrared spectroscopic analysis of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about molecular vibrations. The most prominent feature in the infrared spectrum is the carbonyl stretching frequency, which appears at 1668 cm⁻¹ [1]. This frequency is significantly lower than that of unconjugated cyclohexanone (1715 cm⁻¹), indicating extensive conjugation between the carbonyl group and the exocyclic double bonds [2].
The aromatic carbon-hydrogen stretching vibrations are observed at 3059 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [1]. Aliphatic carbon-hydrogen stretching frequencies appear as multiple bands at 2941 and 2905 cm⁻¹, corresponding to the methyl and methylene groups present in the cyclohexanone ring and para-methyl substituents [1].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3059 | Medium | Aromatic C-H stretching vibrations |
| Aliphatic C-H stretch | 2941, 2905 | Strong | Methyl and methylene C-H stretching |
| Carbonyl (C=O) stretch | 1668 | Very Strong | Conjugated α,β-unsaturated ketone |
| Aromatic C=C stretch | 1610, 1583, 1566 | Medium-Strong | Aromatic ring stretching vibrations |
| Exocyclic C=C stretch | 1606 | Strong | Benzylidene C=C stretching |
| Aromatic skeletal vibrations | 1573, 1554 | Medium | Aromatic framework vibrations |
| C-H deformation | 1433 | Medium | Aliphatic C-H bending modes |
| Para-disubstituted benzene | 825 | Medium | Para-substitution pattern confirmation |
| Out-of-plane C-H bending | 731, 669 | Weak-Medium | Aromatic C-H out-of-plane deformations |
The exocyclic carbon-carbon double bond stretching appears at 1606 cm⁻¹, which is characteristic of benzylidene moieties conjugated with carbonyl systems [1]. The aromatic framework vibrations are observed as multiple bands between 1610-1566 cm⁻¹, confirming the presence of para-disubstituted benzene rings [3]. The characteristic absorption at 825 cm⁻¹ provides definitive evidence for the para-substitution pattern of the methylbenzylidene groups [4].
The nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and confirms the (2E,6E) stereochemical configuration. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that are consistent with the proposed structure and symmetry [5] [6].
The benzylidene protons appear as a singlet at δ 7.79 ppm, integrating for two hydrogens [3]. This chemical shift is typical for protons attached to carbon atoms α to both aromatic rings and carbonyl groups. The singlet multiplicity confirms the symmetrical nature of the molecule and the absence of vicinal coupling to other protons.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Coupling |
|---|---|---|---|
| Benzylidene protons (H-9) | 7.79 (s, 2H) | - | Singlet |
| Aromatic protons (H-2, H-6) | 7.42 (d, 4H, J=8Hz) | - | Doublet, J=8Hz |
| Aromatic protons (H-3, H-5) | 7.27 (d, 4H, J=8Hz) | - | Doublet, J=8Hz |
| Methylene protons (H-10) | 2.94 (t, 4H, J=6.5Hz) | - | Triplet, J=6.5Hz |
| Central methylene (H-11) | 1.81 (quintet, 2H, J=6.5Hz) | - | Quintet, J=6.5Hz |
| Methyl groups (-CH₃) | 2.37 (s, 6H) | - | Singlet |
| Carbonyl carbon (C=O) | - | 190.45 | Quaternary |
| Exocyclic carbons (C-8, C-9) | - | 136.92, 135.52 | Quaternary |
| Aromatic carbons | - | 133.62, 130.63, 126.53 | Aromatic CH carbons |
| Aliphatic carbons | - | 28.57, 23.08 | Aliphatic CH₂ carbons |
The aromatic protons display the expected pattern for para-disubstituted benzene rings, with protons ortho to the methyl groups appearing at δ 7.42 ppm as a doublet with coupling constant J = 8 Hz, while protons meta to the methyl groups appear at δ 7.27 ppm with identical coupling patterns [3]. This coupling constant value is characteristic of ortho-aromatic proton interactions.
The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation. The carbonyl carbon appears at δ 190.45 ppm, which is consistent with α,β-unsaturated ketone systems [3]. The exocyclic carbons appear at δ 136.92 and δ 135.52 ppm, confirming the presence of the benzylidene double bonds. The aromatic carbons exhibit chemical shifts between δ 126.53 and δ 133.62 ppm, typical for substituted benzene rings [6].
The ultraviolet-visible spectroscopic analysis reveals the electronic transitions characteristic of the extended conjugated π-system present in (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. The compound exhibits multiple absorption maxima that provide insight into the electronic structure and conjugation effects [7].
| Transition Type | λmax (nm) | Extinction Coefficient (ε) | Assignment |
|---|---|---|---|
| π → π* transition | 235 | High (>20,000) | Primary aromatic π-system excitation |
| n → π* transition | 290-310 | Medium (5,000-15,000) | Carbonyl n-orbital to π* excitation |
| Extended conjugation band | 339 | Very High (>30,000) | Extended conjugation across entire molecular framework |
The primary π → π* transition occurs at λmax = 235 nm with high extinction coefficient, corresponding to electronic excitation within the aromatic π-systems [4]. A secondary absorption band appears in the region 290-310 nm, attributed to n → π* transitions involving the carbonyl group [7]. The most significant absorption occurs at λmax = 339 nm with very high extinction coefficient (ε > 30,000), characteristic of extended conjugation across the entire molecular framework connecting both aromatic rings through the cyclohexanone core [3].
The bathochromic shift compared to simple aromatic compounds confirms the presence of extended conjugation throughout the molecular framework. The high extinction coefficients observed indicate strong electronic transitions, consistent with the planar configuration that maximizes orbital overlap [8].
Single crystal X-ray diffraction analysis provides definitive structural information about the solid-state molecular geometry and crystal packing arrangements of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. The crystallographic data confirm the stereochemical assignments and reveal important intermolecular interactions [9] [10].
| Parameter | Value | Description |
|---|---|---|
| Crystal system | Monoclinic | Crystal lattice type |
| Space group | P2₁/c | Crystallographic space group |
| Unit cell a (Å) | 12.847 | Lattice parameter a |
| Unit cell b (Å) | 7.923 | Lattice parameter b |
| Unit cell c (Å) | 17.645 | Lattice parameter c |
| β angle (°) | 106.52 | Monoclinic angle |
| Volume (ų) | 1723.4 | Unit cell volume |
| Z value | 4 | Formula units per unit cell |
| Density (g/cm³) | 1.165 | Calculated density |
| CCDC number | 800799 | Cambridge Crystallographic Data Centre identifier |
The compound crystallizes in the monoclinic crystal system with space group P2₁/c [9]. The unit cell parameters indicate a well-defined three-dimensional crystal lattice with four formula units per unit cell. The calculated density of 1.165 g/cm³ is consistent with organic compounds containing predominantly carbon and hydrogen atoms.
The molecular structure in the solid state confirms the (2E,6E) stereochemical configuration of both exocyclic double bonds [10]. The cyclohexanone ring adopts an envelope conformation to minimize steric interactions between the bulky benzylidene substituents [11]. The aromatic rings are oriented such that they form dihedral angles of approximately 19.3° with respect to the cyclohexanone plane, representing a compromise between conjugation maximization and steric hindrance minimization [10].
Critical bond lengths determined from the crystallographic analysis include carbon-oxygen double bond distance of 1.22 Å, characteristic of conjugated carbonyl systems [10]. The exocyclic carbon-carbon double bonds measure approximately 1.34 Å, consistent with sp² hybridization and conjugation [10]. The aromatic carbon-carbon bond lengths fall within the expected range of 1.37-1.40 Å for substituted benzene rings.
The crystal packing is stabilized primarily by van der Waals interactions and weak carbon-hydrogen···oxygen hydrogen bonds [10]. The molecules arrange in a layered structure with π-π stacking interactions between aromatic rings of adjacent molecules contributing to crystal stability [12].
Density functional theory calculations provide theoretical insight into the electronic structure, molecular geometry, and energetic properties of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. Computational studies using various basis sets confirm experimental observations and predict additional molecular properties [13] [8] [14].
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) | Assignment |
|---|---|---|---|
| Total energy | -1156.234 hartree | -1156.456 hartree | Ground state electronic energy |
| HOMO energy | -5.82 eV | -5.94 eV | Highest occupied molecular orbital |
| LUMO energy | -2.15 eV | -2.28 eV | Lowest unoccupied molecular orbital |
| HOMO-LUMO gap | 3.67 eV | 3.66 eV | Electronic excitation energy |
| Dipole moment | 2.94 Debye | 3.12 Debye | Molecular polarity measure |
| Molecular volume | 285.6 ų | 287.2 ų | Molecular size parameter |
| C=O bond length | 1.225 Å | 1.228 Å | Carbonyl double bond |
| C=C bond lengths | 1.352 Å (avg) | 1.354 Å (avg) | Exocyclic double bonds |
| Dihedral angles | ±179.3° | ±178.5° | Molecular planarity indicator |
| Point group symmetry | C₂ | C₂ | Molecular symmetry classification |
The optimized molecular geometry obtained from density functional theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311+G(d,p) basis sets shows excellent agreement with experimental crystallographic data [8] [14]. The calculated bond lengths and angles deviate by less than 3% from experimental values, validating the computational approach.
The electronic structure analysis reveals a HOMO-LUMO energy gap of approximately 3.67 eV, consistent with the observed ultraviolet-visible absorption characteristics [8]. The highest occupied molecular orbital is primarily localized on the aromatic π-systems and exocyclic double bonds, while the lowest unoccupied molecular orbital has significant contribution from the carbonyl group and extended conjugated framework [14].
The calculated dipole moment of approximately 3 Debye indicates moderate molecular polarity arising from the carbonyl group and asymmetric charge distribution [8]. The molecular volume calculations provide insight into steric requirements and potential intermolecular interactions.
Vibrational frequency calculations confirm the assignments of infrared spectroscopic bands and predict additional vibrational modes [13]. The computed frequencies show excellent correlation with experimental infrared data when appropriate scaling factors are applied.
The stereochemical configuration of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone has been definitively established through multiple analytical approaches, confirming the E,E-geometry of both exocyclic double bonds [11] [16]. This configuration represents the thermodynamically most stable arrangement due to minimized steric interactions between substituents.
The E-configuration of each benzylidene moiety is confirmed by nuclear magnetic resonance coupling patterns and chemical shift analysis [11]. The absence of nuclear Overhauser effects between aromatic protons and cyclohexanone methylene protons supports the assigned trans-geometry across each double bond. The singlet nature of the benzylidene protons indicates equivalent chemical environments consistent with C₂ molecular symmetry [5].
Computational conformational analysis demonstrates that the (2E,6E)-isomer is thermodynamically favored over other possible stereoisomers by approximately 15-20 kcal/mol [8]. This energy difference arises from minimized 1,3-diaxial interactions and optimized orbital overlap in the extended conjugated system.
The stereochemical stability is further confirmed by the observation that synthetic procedures consistently yield the (2E,6E)-isomer as the predominant product . Attempts to synthesize alternative stereoisomers result in rapid isomerization to the thermodynamically stable E,E-configuration under reaction conditions.
X-ray crystallographic analysis provides unambiguous confirmation of the stereochemical assignment through direct observation of atomic positions [10]. The torsion angles around the exocyclic double bonds are approximately ±179°, confirming the E-geometry and near-planar arrangement of the conjugated framework.
The analysis of vicinal coupling constants in nuclear magnetic resonance spectra supports the stereochemical assignments [17]. The coupling patterns observed for cyclohexanone ring protons are consistent with the envelope conformation adopted to accommodate the bulky E-configured benzylidene substituents [11].